molecular formula C9H9NO5 B2661090 Methyl 4-hydroxy-3-methyl-5-nitrobenzoate CAS No. 850335-09-0

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate

Cat. No. B2661090
CAS RN: 850335-09-0
M. Wt: 211.173
InChI Key: FLYXWUDPPLRBSD-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate, also known as methyl paraben, is a common preservative used in various industries, including cosmetics, food, and pharmaceuticals. It is a white crystalline powder with a slightly bitter taste and is soluble in alcohol and ether but insoluble in water. Methyl paraben is a synthetic compound that is derived from para-hydroxybenzoic acid and is commonly used as a substitute for natural preservatives.

Scientific Research Applications

Crystal Structure Analysis

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate crystallizes with two unique molecules, A and B, in the asymmetric unit of the triclinic unit cell . The crystal structure is linked by 12 hydrogen bonding and two π-stacking interactions into infinite stacked sheets parallel to (101) .

Non-Covalent Interactions

This compound plays a significant role in the study of non-covalent interactions, which are crucial to understanding the structures of organic crystals, drug binding, and many biological processes . These interactions include both classical and non-classical hydrogen bonding, π-π and C—H…π interactions together with hydrophobic forces, van der Waals interactions, and electrostatic effects .

Supramolecular Structures

Weak noncovalent interactions play a significant role in biological or biomimetic systems as well as in artificial supramolecular structures . They can stabilize the three-dimensional structure of large molecules, such as proteins and nucleic acids, and are involved in many biological processes .

Intermediate in Synthesis

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate and its derivatives are used as intermediates in the synthesis of complex organic compounds. For instance, it was used in the synthesis of coenzyme Q and related compounds through various chemical reactions.

Anti-Infective Agent

Although not directly related to Methyl 4-hydroxy-3-methyl-5-nitrobenzoate, similar compounds have shown potential as anti-infective agents in human microbial infections . Further research could explore the potential of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate in this area.

Source of Biologically Active Compounds

Again, while not directly related to Methyl 4-hydroxy-3-methyl-5-nitrobenzoate, similar compounds have been used to yield 2-(3-hydroxy-2-oxoindolin-3-yl)acetic acids, which are sources of natural products and biologically active compounds . This suggests potential applications of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate in the production of biologically active compounds.

properties

IUPAC Name

methyl 4-hydroxy-3-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-6(9(12)15-2)4-7(8(5)11)10(13)14/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYXWUDPPLRBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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